molecular formula C18H14ClN5O5S B2833608 2-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-nitrobenzamide CAS No. 349145-23-9

2-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-nitrobenzamide

Cat. No.: B2833608
CAS No.: 349145-23-9
M. Wt: 447.85
InChI Key: FFGNQDCEVOTPSF-UHFFFAOYSA-N
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Description

2-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-nitrobenzamide is a synthetic organic compound that belongs to the class of sulfonamide derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Sulfonamide Formation: The reaction of an amine with a sulfonyl chloride to form the sulfonamide linkage.

    Coupling Reaction: The final coupling of the sulfonamide derivative with a pyrimidine derivative under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-nitrobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrimidine ring.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Amino Derivatives: From the reduction of the nitro group.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

2-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide moiety is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This compound may also interfere with signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide
  • N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide

Uniqueness

Compared to similar compounds, 2-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-nitrobenzamide is unique due to the presence of both a nitro group and a sulfonamide linkage, which contribute to its distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for a broader range of chemical modifications and applications .

Properties

IUPAC Name

2-chloro-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN5O5S/c1-11-8-9-20-18(21-11)23-30(28,29)14-5-2-12(3-6-14)22-17(25)15-10-13(24(26)27)4-7-16(15)19/h2-10H,1H3,(H,22,25)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGNQDCEVOTPSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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